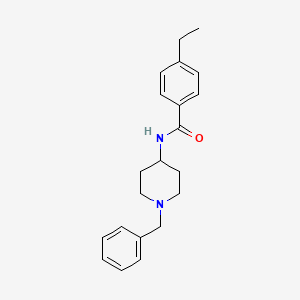![molecular formula C11H11N3OS B4625993 2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)
2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide
Overview
Description
This compound is part of the cyanothioacetamide family, which is widely utilized in the synthesis of heterocyclic compounds. These compounds are essential for developing pharmaceuticals and materials with novel properties.
Synthesis Analysis
The synthesis of related cyanothioacetamide derivatives often involves reactions with aldehydes to afford thiopyran, pyridinethione, and thienopyridine derivatives among others. These reactions are crucial for generating a wide array of heterocyclic compounds with potential biological activities (Elneairy et al., 2000).
Molecular Structure Analysis
The molecular structure of cyanothioacetamide derivatives is characterized by the presence of a cyano group and a thioacetamide moiety. These functional groups are pivotal for the compound's reactivity, allowing for the synthesis of complex heterocyclic structures through various reactions.
Chemical Reactions and Properties
Cyanothioacetamide derivatives undergo reactions with α,β-unsaturated carbonyl compounds to afford thioxohydropyridine-3-carbonitriles, which can then be transformed into several thienopyridines. The flexibility in reaction pathways underscores the versatility of these compounds in synthesizing a diverse range of heterocyclic derivatives (Attaby et al., 2004).
Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Researchers have explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing a method for producing derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds have shown significant antitumor activities against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, underlining their potential in antiproliferative applications (Shams et al., 2010).
Antitumor Activities of Pyridines and Pyrazolo[1,5-a]Pyrimidines
Another study focused on the cyclocondensation of cyanoacetamide, cyanothioacetamide, and 3-aminopyrazols leading to the formation of pyridin-2-one, pyridin-2(1H)-thione, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against different human cancer cell lines, demonstrating their potential as potent anti-tumor agents (Ahmed et al., 2009).
Insecticidal Assessment Against Cotton Leafworm
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor. This study produced various heterocycles, including pyrrole, pyridine, and coumarin derivatives, highlighting the compound's versatility in generating potential insecticidal agents (Fadda et al., 2017).
Antimicrobial Agents from Novel Heterocycles
Utilizing 2-Cyano-N-arylacetamide as a starting point, researchers synthesized diverse nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking and biological testing against strains of Gram bacteria and fungi showed some compounds as active antimicrobial agents, demonstrating the chemical's utility in developing new antimicrobials (Ewies & Abdelsalaam, 2020).
properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-6-8-2-1-5-13-11(8)16-7-10(15)14-9-3-4-9/h1-2,5,9H,3-4,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQWIISYDUXUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)



![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)